(3-Methyl-3-phenyloxiran-2-yl)phenylmethanone
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Overview
Description
(3-Methyl-3-phenyloxiran-2-yl)phenylmethanone is an organic compound with a complex structure that includes an oxirane ring, a phenyl group, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3-phenyloxiran-2-yl)phenylmethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of a suitable alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-3-phenyloxiran-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
(3-Methyl-3-phenyloxiran-2-yl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-3-phenyloxiran-2-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-3-phenyloxiran-2-yl)methanol
- (3-Methyl-3-phenyloxiran-2-yl)acetic acid
- (3-Methyl-3-phenyloxiran-2-yl)phenylamine
Uniqueness
(3-Methyl-3-phenyloxiran-2-yl)phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the oxirane ring and the phenylmethanone group allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
7462-67-1 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3-methyl-3-phenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c1-16(13-10-6-3-7-11-13)15(18-16)14(17)12-8-4-2-5-9-12/h2-11,15H,1H3 |
InChI Key |
OSYCVSWVZKUPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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